Advanced Process Chemistry: Synthesis and Purification of Atomoxetine (Tomoxetine) Hydrochloride
Advanced Process Chemistry: Synthesis and Purification of Atomoxetine (Tomoxetine) Hydrochloride
[1][2][3][4]
Content Type: Technical Whitepaper & Operational Guide Subject: Atomoxetine HCl (formerly Tomoxetine) | CAS: 82248-59-7 Target Audience: Process Chemists, CMC Leads, and Drug Development Scientists
Executive Summary & Chemical Identity[5]
Atomoxetine Hydrochloride (chemically known as (-)-N-methyl-3-phenyl-3-(o-tolyloxy)-propylamine hydrochloride) is a selective norepinephrine reuptake inhibitor (NRI).[1] Originally designated as Tomoxetine, the nomenclature was updated to avoid confusion with Tamoxifen.
This guide details the transition from legacy, non-stereoselective routes (Koenig method) to modern, scalable asymmetric synthesis. It focuses specifically on the Nucleophilic Aromatic Substitution (
Chemical Structure & Properties
| Parameter | Specification |
| IUPAC Name | (3R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine hydrochloride |
| Molecular Formula | |
| Molecular Weight | 291.82 g/mol |
| Chirality | (R)-Enantiomer (Eutomer) |
| Critical Quality Attribute | Polymorph Form A (Thermodynamically stable) |
Retrosynthetic Analysis & Route Selection
The synthesis of Atomoxetine hinges on the construction of the ether linkage between the phenylpropanol backbone and the o-cresol moiety.
Comparative Route Analysis
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Route A: The Legacy Koenig Method (US Patent 4,314,081)
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Route B: Asymmetric Reduction + Mitsunobu
-
Route C: Asymmetric Reduction +
(Recommended)
Visualization: Retrosynthetic Logic
Figure 1: Retrosynthetic disconnection highlighting the convergent
Detailed Synthesis Protocol: The Pathway
This protocol describes the coupling of (S)-N-methyl-3-phenyl-3-hydroxypropylamine with 2-fluorotoluene.[4] This approach inverts the stereocenter, requiring an (S)-alcohol precursor to yield the (R)-Atomoxetine product (if proceeding via activation/displacement) or retains it depending on the specific activation method. Note: The direct
Selected Method: Direct Nucleophilic Aromatic Substitution using Potassium tert-butoxide in DMSO.
Step 1: Reagents & Setup
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Substrate: (R)-N-methyl-3-phenyl-3-hydroxypropylamine (1.0 eq)
-
Reagent: 2-Fluorotoluene (1.2 eq)
-
Base: Potassium tert-butoxide (KOtBu) (1.5 eq) or Sodium Hydride (NaH)
-
Solvent: Dimethyl Sulfoxide (DMSO) – Critical for enhancing alkoxide nucleophilicity.
Step 2: Reaction Workflow
-
Alkoxide Formation:
-
Charge DMSO and (R)-amino-alcohol into the reactor under
atmosphere. -
Cool to 15–20°C.
-
Add KOtBu portion-wise (exothermic). Stir for 30 minutes to ensure complete deprotonation.
-
-
Coupling:
-
Add 2-fluorotoluene slowly to the reaction mass.
-
Heat the mixture to 100–110°C .
-
Causality: High temperature is required to overcome the activation energy of the unactivated aryl fluoride. DMSO stabilizes the transition state.
-
Monitor by HPLC until starting material < 1.0%.
-
-
Quench & Extraction:
-
Cool to 25°C.
-
Quench with water (slowly).
-
Extract with Toluene or Methyl tert-butyl ether (MTBE).
-
Wash organic layer with water to remove residual DMSO (critical to prevent oiling out later).
-
Purification & Crystallization (HCl Salt Formation)[4]
The conversion of the free base to the hydrochloride salt is the primary purification step. The target is Polymorph Form A .
Experimental Protocol
| Parameter | Condition | Rationale |
| Solvent A | Methanol or Isopropanol | Solubilizes the free base.[4] |
| Solvent B | Ethyl Acetate (EtOAc) | Anti-solvent to induce controlled nucleation. |
| Acid Source | HCl gas or Acetyl Chloride in MeOH | Anhydrous conditions prevent hydrate formation. |
| Temperature | 0–5°C (Final isolation) | Maximizes yield and crystallinity. |
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude Atomoxetine free base in Ethyl Acetate (6 volumes).
-
Salt Formation: Cool to 10–15°C. Slowly add HCl (dissolved in Methanol or IPA) until pH reaches 2.0–3.0.
-
Self-Validating Check: The solution should become turbid. If oiling occurs, heat to 50°C to redissolve, then cool more slowly.
-
-
Crystallization: Stir the slurry at 20°C for 1 hour, then cool to 0–5°C for 2 hours.
-
Filtration: Filter the white crystalline solid.
-
Washing: Wash the cake with chilled Ethyl Acetate/MTBE (1:1).
-
Drying: Vacuum dry at 45–50°C.
Visualization: Process Workflow
Figure 2: Operational workflow from coupling to isolation of the API.
Critical Quality Attributes & Impurity Control
To ensure E-E-A-T compliance, one must address the specific impurity profile associated with this synthesis.
Positional Isomers
-
Origin: Impurities in the 2-fluorotoluene reagent (specifically 3-fluorotoluene or 4-fluorotoluene).
-
Result: Formation of meta- or para-tolyloxy isomers.
-
Control: Use GC-grade 2-fluorotoluene (>99.5% purity). These isomers are difficult to remove via crystallization due to structural similarity.
N-Nitroso Atomoxetine (NDSRI)
-
Origin: Reaction of the secondary amine with residual nitrites (often found in water or excipients) or nitrogen oxides during drying.
-
Regulatory Status: High-concern mutagenic impurity.
-
Control: Avoid sodium nitrite in any wash steps. Use fresh solvents. Monitor using LC-MS/MS with a limit of detection (LOD) < 30 ppb.
Enantiomeric Purity
-
Specification: > 99.5% ee.
-
Control: Chiral HPLC (e.g., Chiralcel OD-H column). If ee drops below 98%, a "recrystallization" using (S)-Mandelic acid can be performed to upgrade chirality before the final HCl salt formation.
References
-
Koenig, T. M., et al. (1982). Aryloxyphenylpropylamines. Eli Lilly and Company.[2][3] US Patent 4,314,081 .[3][1][4][5] Link
-
Teva Pharmaceutical Fine Chemicals. (2008).[3][8][6] Processes for the preparation of atomoxetine hydrochloride. US Patent 7,439,399 .[8] Link
-
Dr. Reddy's Laboratories. (2008).[3] Process for the preparation of atomoxetine hydrochloride. WO 2008/026227 . Link
-
Srebnik, M., et al. (1988).[4][8][9] Chiral Synthesis via Organoboranes. Journal of Organic Chemistry, 53(13), 2916–2920. Link
-
Liu, H., et al. (2023).[] Identification and Synthesis of Potential Dichloro Impurity in Atomoxetine. Pharmaceutical Chemistry Journal, 57, 1304–1313.[] Link
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- 3. WO2008026227A2 - A process for the preparation of atomoxetine hydrochloride - Google Patents [patents.google.com]
- 4. WO2006037055A1 - Synthesis of atomoxetine hydrochloride - Google Patents [patents.google.com]
- 5. Process For Preparing Atomoxetine Hydrochloride [quickcompany.in]
- 6. US7473804B2 - Polymorphs of atomoxetine hydrochloride - Google Patents [patents.google.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
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